methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658628
InChI: InChI=1S/C23H21N3O2/c1-15-9-11-17(12-10-15)14-26-22-21(16(2)25-26)19(23(27)28-3)13-20(24-22)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3
SMILES:
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol

methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14658628

Molecular Formula: C23H21N3O2

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
IUPAC Name methyl 3-methyl-1-[(4-methylphenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C23H21N3O2/c1-15-9-11-17(12-10-15)14-26-22-21(16(2)25-26)19(23(27)28-3)13-20(24-22)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3
Standard InChI Key HUVJILQBARDCEL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising a pyrazole ring fused to a pyridine ring. Key substituents include:

  • A 3-methyl group on the pyrazole ring.

  • A 4-methylbenzyl group at the N1 position.

  • A phenyl group at the C6 position.

  • A methyl ester at the C4 position.

These substituents influence the compound’s electronic distribution, solubility, and interactions with biological targets. The methyl ester group, for instance, enhances lipophilicity, which is critical for membrane permeability.

Physicochemical Properties

PropertyValue
Molecular FormulaC23H21N3O2\text{C}_{23}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight371.4 g/mol
logP~3.5 (estimated)
Hydrogen Bond Acceptors5
Polar Surface Area58.2 Ų

The ester functionality contributes to moderate polarity, while the aromatic systems dominate hydrophobic interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves:

  • Cyclization: Formation of the pyrazolo[3,4-b]pyridine core via condensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.

  • Esterification: Introduction of the methyl ester group using methanol under acidic conditions.

  • N-Alkylation: Attachment of the 4-methylbenzyl group at the N1 position via nucleophilic substitution .

Key Reaction Conditions

  • Temperature: 80–100°C for cyclization.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for facilitating cyclization.

  • Solvents: Dichloromethane or DMF for N-alkylation.

Analytical Validation

Post-synthesis characterization employs:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity.

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 371.4.

  • HPLC: Purity assessment (>95% for most batches) .

Chemical Reactivity and Derivative Formation

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis in aqueous basic conditions to yield the corresponding carboxylic acid, 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid :

R-COOCH3+H2OR-COOH+CH3OH\text{R-COOCH}_3 + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{CH}_3\text{OH}

This reaction is pivotal for generating derivatives for structure-activity relationship (SAR) studies.

Amidation and Ester Exchange

The carboxylic acid intermediate can be converted to:

  • Amides: Via coupling with amines using EDC/HOBt.

  • New Esters: Through reactions with alcohols (e.g., ethanol) under acidic conditions.

Comparison with Related Pyrazolo[3,4-b]Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 1-(4-fluorophenyl)-6-phenyl derivativeC20H14FN3O2\text{C}_{20}\text{H}_{14}\text{FN}_{3}\text{O}_{2}347.34-fluorophenyl, phenyl, methyl ester
Methyl 1,6-dimethyl derivativeC10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}205.2Methyl groups at N1 and C6
Target compoundC23H21N3O2\text{C}_{23}\text{H}_{21}\text{N}_{3}\text{O}_{2}371.44-methylbenzyl, phenyl, 3-methyl

The target compound’s higher molecular weight and bulky substituents suggest improved target selectivity but reduced solubility compared to simpler analogs .

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